Methyl 6-chloro-3-methylpyrazine-2-carboxylate
Description
Methyl 6-chloro-3-methylpyrazine-2-carboxylate (CAS 1166831-45-3) is a heteroaromatic compound belonging to the pyrazine family. Its molecular formula is C₇H₇ClN₂O₂, with a molecular weight of 186.6 g/mol. The structure features a pyrazine ring substituted with a chlorine atom at position 6, a methyl group at position 3, and a methyl ester at position 2. This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive sites, which allow for further functionalization .
Pyrazine derivatives are known for their diverse applications, ranging from flavoring agents to bioactive molecules. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups in this compound creates a unique electronic environment, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
methyl 6-chloro-3-methylpyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(7(11)12-2)10-5(8)3-9-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIUVTLMZTWARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166831-45-3 | |
| Record name | methyl 6-chloro-3-methylpyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate involves the reaction of 6-chloro-3-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives, such as alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted derivatives, such as amides and thioethers.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Reduction Reactions: Alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and agricultural science. This article explores its applications, supported by data tables and case studies.
Structural Formula
- Molecular Formula : C_8H_8ClN_2O_2
- Molecular Weight : 188.61 g/mol
Potassium Channel Modulation
This compound has been investigated for its potential as a modulator of potassium channels, which are crucial in various physiological processes. Research indicates that pyrazine derivatives can influence the activity of small conductance calcium-activated potassium channels (SK channels), making them candidates for treating conditions such as epilepsy and anxiety disorders .
Antitumor Activity
Recent studies have explored the synthesis of organometallic compounds derived from pyrazine structures, including this compound, which exhibit antiproliferative activity comparable to established chemotherapeutic agents like cisplatin . These findings suggest that this compound could be a valuable lead in developing new anticancer drugs.
Herbicide Development
The compound has demonstrated efficacy in controlling various weeds, making it a candidate for developing new herbicides. In particular, studies have shown that pyrazine derivatives can provide significant control over barnyardgrass and yellow nutsedge, which are problematic in agricultural settings .
Data Table: Summary of Applications
Case Study 1: Potassium Channel Modulation
A study focused on the development of novel pyrazine derivatives, including this compound, highlighted its role in modulating SK channels. The research provided insights into the structural modifications necessary to enhance potency and selectivity for specific potassium channel subtypes.
Case Study 2: Antitumor Activity
Another investigation synthesized a series of platinum complexes based on pyrazine derivatives. The results indicated that these complexes exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a scaffold for developing new anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and reagents used. Its ability to undergo substitution, oxidation, and reduction reactions allows it to participate in a wide range of chemical processes.
Comparison with Similar Compounds
Structural and Electronic Effects
- Chloro vs. Bromo Substitution : Methyl 3-bromo-6-methylpyrazine-2-carboxylate (CAS 1211518-61-4) exhibits higher reactivity in nucleophilic substitution due to bromine’s lower bond dissociation energy compared to chlorine. This makes it preferable for cross-coupling reactions in drug synthesis .
- Methyl Ester vs.
- Positional Isomerism : The absence of the 3-methyl group in Methyl 6-chloropyrazine-2-carboxylate (CAS 23611-75-8) reduces steric hindrance, facilitating reactions at position 3. In contrast, the 3-methyl group in the target compound may slow down such reactions but improve metabolic stability .
Physicochemical Properties
- Boiling/Melting Points : Ethyl esters generally have higher boiling points than methyl esters due to increased molecular weight. For example, Ethyl 6-chloropyrazine-2-carboxylate likely has a boiling point ~20–30°C higher than its methyl counterpart .
- Hydrogen Bonding: The parent compound, methyl pyrazine-2-carboxylate (CAS 13186-28-2), forms a planar crystal structure stabilized by weak C–H⋯O/N interactions.
Biological Activity
Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : CHClNO
- Molecular Weight : 174.59 g/mol
- Structure : The compound features a pyrazine ring substituted with a chlorine atom and a methyl group, which influences its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : The compound could bind to cellular receptors, influencing signal transduction pathways critical for cell proliferation and survival.
- Gene Expression Modulation : It has the potential to affect gene expression related to immune responses and cancer progression.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Potential : Its ability to modulate pathways involved in tumor growth suggests potential applications in oncology. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Immunomodulatory Effects : The compound may influence immune responses, particularly through pathways such as the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the body's response to tumors and infections.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds:
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that this compound could inhibit cell growth significantly. The compound was tested against several lines, including breast and lung cancer cells, where it exhibited cytotoxic effects comparable to established chemotherapeutics.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Areas for future investigation include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the specific biochemical pathways affected by this compound.
- Formulation Development : To explore optimal delivery methods for enhancing bioavailability and therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6-chloro-3-methylpyrazine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazine derivatives are synthesized by reacting substituted pyridine precursors with reagents like potassium carbonate in polar aprotic solvents (e.g., DMF) under reflux (110°C). Purification is achieved via silica gel column chromatography after extraction with ethyl acetate and brine washes . Key parameters for optimization include solvent choice, stoichiometry of reagents, and reaction time, which influence yield and byproduct formation.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Characterization involves a combination of:
- NMR Spectroscopy : To confirm substitution patterns (e.g., NMR for methyl and chloro group integration, NMR for carbonyl and aromatic carbon signals).
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups like ester carbonyls (C=O stretch at ~1700 cm).
Similar protocols are used for structurally related pyrazine carboxylates, as described in synthesis studies .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : After aqueous workup (e.g., ethyl acetate extraction and brine washing), silica gel column chromatography with gradient elution (hexane/ethyl acetate) is effective for isolating the pure compound. For crystalline derivatives, recrystallization from ethanol or methanol may improve purity. Monitoring via TLC ensures fraction collection accuracy .
Advanced Research Questions
Q. How can hydrogen bonding and crystal packing of this compound be systematically analyzed?
- Methodological Answer : Hydrogen bonding networks are evaluated using single-crystal X-ray diffraction (SC-XRD). Software like SHELXL refines crystallographic data to identify intermolecular interactions (e.g., C–H···O or N–H···Cl bonds). Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs, which predict stability and solubility . For example, chloro and ester groups may form dimeric or chain motifs influencing crystallization behavior.
Q. What strategies resolve discrepancies in crystallographic data during structure determination?
- Methodological Answer : Discrepancies in bond lengths or angles are addressed by:
- Validating data with tools like PLATON to check for missed symmetry or twinning.
- Re-refining models using alternative software (e.g., SHELXTL ).
- Comparing experimental data with DFT-calculated geometries for consistency.
Contradictions in hydrogen bonding patterns require re-examining residual electron density maps and thermal displacement parameters .
Q. How does steric hindrance from the methyl and chloro substituents influence the reactivity of this compound?
- Methodological Answer : Steric effects are assessed by:
- Kinetic Studies : Monitoring reaction rates in nucleophilic substitutions (e.g., with amines or thiols) under varying temperatures.
- Computational Modeling : Using DFT calculations to map electrostatic potential surfaces and identify steric hotspots.
- Crystallographic Analysis : Measuring bond angles and torsional strains in the solid state .
For example, bulky substituents may slow down reactions at the 3-methyl position compared to the 6-chloro site.
Q. What methodologies are used to validate synthetic intermediates in multi-step syntheses involving this compound?
- Methodological Answer : Intermediate validation combines:
- LC-MS : To confirm molecular ions and detect impurities.
- In-situ FTIR : To track functional group transformations (e.g., ester hydrolysis).
- X-ray Crystallography : For unambiguous structural confirmation of crystalline intermediates .
Contradictions in spectral data (e.g., unexpected NMR shifts) require repeating reactions under controlled conditions to rule out side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
